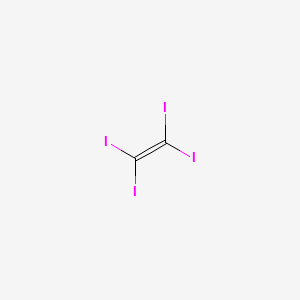

Tetraiodoethylene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,1,2,2-tetraiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2I4/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQURDGVBSSDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(I)I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042462 | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-92-8 | |

| Record name | Tetraiodoethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodoethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1,2,2-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Tetraiodoethylene: A Crystallographic Guide

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the crystal structure analysis of tetraiodoethylene (C₂I₄).

This whitepaper provides a comprehensive overview of the crystal structure of this compound, a molecule of significant interest in materials science and organic chemistry. The following sections detail the experimental protocols for its structural determination, present key crystallographic data in a structured format, and visualize the experimental workflow.

Introduction

This compound (C₂I₄) is a halogenated ethylene (B1197577) derivative that has garnered attention for its use in organic synthesis and its potential applications in the development of novel materials.[1] Understanding its precise three-dimensional structure is fundamental to elucidating its chemical and physical properties. The seminal work on the crystal structure of this compound was conducted by Haywood and Shirley, who employed neutron powder diffraction to determine its molecular arrangement at a cryogenic temperature of 4 K. Their findings, published in Acta Crystallographica in 1977, form the basis of our current understanding.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and diffraction analysis.

Synthesis of this compound

This compound can be synthesized through the iodination of calcium carbide.[1] This reaction is typically performed in a suitable solvent. An alternative method involves the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a solvent such as chloroform (B151607) or benzene.[1] Another reported synthesis route is the mixing of separate solutions of diiodoacetylene (B13749442) and iodine in carbon disulfide, with this compound being isolated as a residue after solvent evaporation.[1]

Crystallization

For the purpose of single-crystal X-ray diffraction or powder diffraction, high-quality crystals of this compound are required. While the primary reference for the crystal structure of pure this compound does not detail the specific crystallization method for the sample used, a general approach for obtaining diffraction-quality crystals of organic compounds involves slow evaporation of a saturated solution. Based on its solubility profile, solvents such as benzene, chloroform, toluene, or carbon disulfide would be suitable for this purpose.[1]

In the context of co-crystal formation, this compound has been successfully crystallized by dissolving it with a co-former in a solvent mixture (e.g., acetone/chloroform) and allowing for slow evaporation at room temperature over a period of about two weeks.[2]

Crystal Structure Determination by Neutron Powder Diffraction

The definitive crystal structure of this compound was determined using neutron powder diffraction. This technique is particularly advantageous when X-ray diffraction is challenging due to the presence of heavy atoms like iodine, which can dominate the scattering and make the localization of lighter atoms like carbon difficult.

The experimental workflow for this analysis, as described by Haywood and Shirley, is as follows:

-

Sample Preparation: A powdered sample of crystalline this compound is prepared.

-

Data Collection: The sample is cooled to 4 K. Neutron powder diffraction data are collected using a diffractometer. To enhance the accuracy of the structure refinement, multiple datasets are collected at different neutron wavelengths.

-

Structure Refinement: The collected diffraction profiles are analyzed using the Rietveld refinement method. This is a least-squares method that fits a calculated diffraction profile to the experimental data. The parameters that are refined include the unit cell constants and the atomic coordinates of the atoms within the unit cell.

Data Presentation: Crystallographic and Molecular Structure

The crystal structure of this compound was determined to be monoclinic, with the space group P2₁/c. This space group is a standard setting for the non-standard P2₁/n. The asymmetric unit contains two independent molecules of this compound.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound at 4 K, as determined by neutron powder diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| β | Data not available in search results |

| Unit Cell Volume | Data not available in search results |

| Z (molecules per unit cell) | 8 (two independent molecules in the asymmetric unit) |

| Temperature | 4 K |

Note: Specific lattice parameters were not available in the provided search results.

Molecular Geometry

The neutron diffraction study was able to accurately locate the carbon atoms, confirming the planar structure of the this compound molecule. The C=C double bonds of both independent molecules were found to be fully ordered and aligned approximately parallel to the a-axis of the unit cell.

The following table presents the key bond lengths and angles within the this compound molecule.

| Bond | Length (Å) | Angle | Degree (°) |

| C=C | Data not available in search results | I-C-I | Data not available in search results |

| C-I | Data not available in search results | I-C-C | Data not available in search results |

Note: Specific bond lengths and angles were not available in the provided search results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound, as determined by Haywood and Shirley, reveals a monoclinic system with a P2₁/c space group and two independent molecules in the asymmetric unit. The use of neutron powder diffraction at 4 K was crucial for the accurate determination of the positions of all atoms in the structure. This detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions that govern the solid-state properties of this compound, providing a solid foundation for its further investigation and application in materials science and drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Tetraiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodoethylene (C₂I₄), also known as diiodoform or periodoethene, is a fully iodinated alkene with a unique structural and reactive profile. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It includes experimental protocols, tabulated physical and spectroscopic data, and an exploration of its reactivity, highlighting its potential as a versatile building block in organic synthesis, particularly for the construction of complex molecules relevant to drug discovery and development.

Introduction

This compound is a yellow crystalline solid that has been known since its discovery by Baeyer in 1885.[1] Historically, it found application as an antiseptic, serving as an alternative to the odorous iodoform.[1] In modern chemistry, its significance lies in its high iodine content and the reactivity of its carbon-carbon double bond, making it a valuable precursor for various chemical transformations. The four iodine atoms significantly influence the electronic nature of the double bond, rendering it susceptible to both electrophilic and nucleophilic attack, as well as participation in cycloaddition reactions. This guide aims to provide researchers and drug development professionals with a detailed resource on the synthesis and characterization of this intriguing molecule.

Physical and Chemical Properties

This compound is an odorless, yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, chloroform, and carbon disulfide.[1] It is known to turn brown upon exposure to light due to decomposition.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₂I₄ | [1] |

| Molar Mass | 531.64 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 187–192 °C | [1] |

| Density | 2.98 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the iodination of acetylene (B1199291) precursors. Two common historical methods are detailed below.

Synthesis from Diiodoacetylene (B13749442) and Iodine

One of the most direct routes to this compound involves the reaction of diiodoacetylene with elemental iodine. Diiodoacetylene itself can be prepared from the iodination of acetylene.

This protocol is adapted from the method described by Dehn (1911).[2]

Materials:

-

Potassium iodide (KI)

-

Distilled water

-

Acetylene gas (generated from calcium carbide)

-

12.5% Sodium hypochlorite (B82951) solution (NaOCl)

Procedure:

-

Dissolve 3 g of potassium iodide in 40 mL of distilled water in a 100 mL container.

-

Bubble a steady stream of acetylene gas through the potassium iodide solution.

-

Slowly add a 12.5% sodium hypochlorite solution to the bubbling mixture. The solution will initially turn a reddish-amber color and then pale yellow.

-

Continue the slow addition of the hypochlorite solution until a flocculent white precipitate of diiodoacetylene forms and the addition of hypochlorite no longer produces a yellow color.

-

Filter the precipitate, wash it with cold water, and dry it in the dark, as diiodoacetylene is light-sensitive.

This protocol is based on the reaction of diiodoacetylene with iodine.[1]

Materials:

-

Diiodoacetylene (C₂I₂)

-

Iodine (I₂)

-

Carbon disulfide (CS₂)

Procedure:

-

Prepare separate solutions of diiodoacetylene and iodine in carbon disulfide.

-

Mix the two solutions.

-

Allow the carbon disulfide to evaporate. The residue will be this compound.

-

The crude this compound can be purified by recrystallization.

Purification by Recrystallization

Crude this compound can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Materials:

-

Crude this compound

-

Toluene (B28343) or Carbon disulfide

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene or carbon disulfide.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Cool the mixture further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals, preferably in the dark and under vacuum.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the key analytical techniques and expected data.

Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography. The molecule is planar, with the two iodine atoms on each carbon being symmetrically arranged.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| C=C Bond Length | 1.37(3) Å | |

| C-I Bond Length | 2.12(2) Å | |

| I-C-I Bond Angle | ~117.5° | |

| I-C-C Bond Angle | ~121.2° |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound provides a characteristic fragmentation pattern that can be used for its identification. The mass spectrum is available in the NIST WebBook.[3]

Fragmentation Pathway: The molecular ion peak (M⁺) is expected at m/z 532, corresponding to the molecular weight of C₂I₄. Common fragmentation pathways involve the loss of iodine atoms and the cleavage of the carbon-carbon bond.

| m/z | Ion | Description |

| 532 | [C₂I₄]⁺ | Molecular Ion |

| 405 | [C₂I₃]⁺ | Loss of one iodine atom |

| 278 | [C₂I₂]⁺ | Loss of two iodine atoms |

| 266 | [CI₂]⁺ | Cleavage of the C=C bond |

| 151 | [CI]⁺ | |

| 127 | [I]⁺ | Iodine cation |

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound can be probed using infrared (IR) and Raman spectroscopy. As a planar molecule with D₂h symmetry, it has 12 normal modes of vibration. The selection rules dictate that some modes are IR active, some are Raman active, and some are inactive in both.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Activity |

| C=C stretch | ~1500 | Raman |

| C-I symmetric stretch | ~500-600 | Raman |

| C-I asymmetric stretch | ~500-600 | IR |

| In-plane deformations | ~100-300 | IR, Raman |

| Out-of-plane deformations | ~100-300 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, ¹H NMR spectroscopy is not applicable for the characterization of this compound. ¹³C NMR spectroscopy is a valuable tool; however, due to the quadrupolar nature of iodine, the carbon signals may be broad. The chemical shift will be significantly influenced by the "heavy atom effect" of the four iodine atoms.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹³C | ~ -40 to -60 | Singlet |

Note: The predicted chemical shift is based on computational models and the known effects of heavy halogens on carbon chemical shifts. Experimental data is not widely reported.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the electron-withdrawing nature of the four iodine atoms and the presence of the C=C double bond. This makes it a versatile building block for the synthesis of more complex molecules.

Reaction with Nucleophiles

This compound can react with nucleophiles, leading to substitution of the iodine atoms. For example, it reacts with ethylamine (B1201723) to form adducts.[1]

Potential as a Building Block in Drug Development

While its direct application in modern pharmaceuticals is limited, this compound's structure presents several opportunities for its use as a synthetic intermediate in drug development.

-

Precursor to Poly-functionalized Scaffolds: The four C-I bonds can be sequentially or selectively functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce a variety of substituents, leading to highly decorated and sterically congested olefinic structures.

-

Synthesis of Heterocycles: The reactivity of the double bond and the potential for subsequent cyclization reactions after substitution of the iodine atoms make this compound a potential starting material for the synthesis of novel iodinated heterocyclic compounds. Such heterocycles are privileged scaffolds in medicinal chemistry.

-

Introduction of Iodine for Halogen Bonding: The iodine atoms can act as halogen bond donors, a non-covalent interaction that is increasingly being recognized for its importance in ligand-protein binding and rational drug design.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] It is also light-sensitive and should be stored in a cool, dark place.

Conclusion

This compound is a unique and reactive molecule with a rich history and potential for future applications in organic synthesis. This guide has provided a detailed overview of its synthesis, purification, and comprehensive characterization, including crystallographic, mass spectrometric, and vibrational spectroscopic data. While its direct role in pharmaceuticals has diminished, its potential as a versatile building block for the construction of complex and highly functionalized molecules makes it a compound of continued interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity, particularly in modern cross-coupling and cycloaddition reactions, is warranted to fully unlock its synthetic potential for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Electronic Properties of Tetraiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodoethylene (C₂I₄), a fully iodinated analogue of ethylene, presents a unique electronic landscape dominated by the presence of four heavy iodine atoms. This guide provides a comprehensive overview of the core electronic properties of this compound, consolidating available experimental and theoretical data. It is intended to serve as a foundational resource for researchers in materials science, organic electronics, and medicinal chemistry who are interested in the potential applications of this and similar polyhalogenated molecules. This document details the synthesis, molecular structure, and key electronic characteristics, including ionization energy. It further outlines the principles of experimental techniques used to probe these properties, such as ultraviolet-visible (UV-Vis) spectroscopy, photoelectron spectroscopy (PES), and cyclic voltammetry (CV), alongside the theoretical framework of molecular orbital (MO) theory and computational chemistry for a deeper understanding of its electronic structure.

Introduction

This compound, also known as periodoethylene, is a yellow crystalline solid first discovered in 1885.[1] Its structure consists of a carbon-carbon double bond with each carbon atom bonded to two iodine atoms.[1] The high atomic number and polarizability of iodine significantly influence the molecule's electronic properties, making it a subject of interest for fundamental studies and potential applications in areas such as organic semiconductors, charge-transfer complexes, and as a synthon in organic chemistry. This guide aims to provide a detailed technical overview of the electronic properties of this compound, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating key concepts with diagrams.

Synthesis and Physical Properties

A common laboratory synthesis of this compound involves the iodination of calcium carbide.[1] An alternative method includes the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a suitable organic solvent.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂I₄ | [1] |

| Molar Mass | 531.64 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 187–192 °C | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, carbon disulfide, benzene, and toluene | [1] |

| Density | 2.98 g/cm³ | [1] |

Molecular Structure

The molecular structure of this compound has been determined by X-ray crystallography. While detailed bond lengths and angles are best obtained from crystallographic databases such as the Cambridge Structural Database (CSD), the fundamental geometry is planar, consistent with the sp² hybridization of the carbon atoms. The large size of the iodine atoms leads to significant steric strain, which can influence the planarity and electronic structure of the molecule.

Figure 1: 2D representation of the molecular structure of this compound.

Electronic Properties

The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Key parameters include ionization energy, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Ionization Energy

The ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. It is a direct measure of the energy of the HOMO. Photoelectron spectroscopy is the primary experimental technique for determining ionization energies.

Table 2: Experimental Ionization Energies of this compound

| Ionization Energy (eV) | Experimental Method | Reference |

| 8.3 | Photoelectron Spectroscopy | |

| 8.5 | Photoelectron Spectroscopy | |

| 8.52 | Photoelectron Spectroscopy | |

| 8.6 | Photoelectron Spectroscopy | |

| 8.65 ± 0.02 | Photoelectron Spectroscopy |

Electron Affinity

HOMO-LUMO and UV-Vis Spectroscopy

The energy difference between the HOMO and LUMO is a critical parameter that governs the electronic absorption properties of a molecule. This energy gap can be probed using UV-Vis spectroscopy. While specific λmax and molar absorptivity (ε) values for this compound are not detailed in the available literature, the yellow color of the compound suggests absorption in the visible region of the electromagnetic spectrum, implying a relatively small HOMO-LUMO gap. The absorption is likely due to π → π* transitions within the C=C double bond, with the iodine atoms influencing the energy levels of these orbitals.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol based on reported synthetic methods.[1]

Figure 2: Generalized workflow for the synthesis of this compound.

Procedure:

-

In a reaction vessel, combine calcium carbide with a solution of iodine in a suitable solvent (e.g., carbon disulfide).

-

Allow the reaction to proceed, which may involve stirring for a period of time. Diiodoacetylene is a potential byproduct that can be further iodinated to the desired product.

-

After the reaction is complete, filter the mixture to remove the insoluble calcium iodide byproduct.

-

Evaporate the solvent from the filtrate to obtain the crude solid product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis absorption spectrum of a compound like this compound.

Figure 3: Standard workflow for UV-Vis spectroscopic analysis.

Procedure:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or chloroform). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the this compound solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

From the spectrum, identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. A general procedure is outlined below.

Figure 4: General experimental workflow for cyclic voltammetry.

Procedure:

-

Prepare a solution containing this compound and a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) in a suitable electrochemical solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Immerse the electrodes in the solution and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.

-

Using a potentiostat, apply a potential sweep to the working electrode and record the resulting current. The potential range should be chosen to encompass the expected redox events.

-

Analyze the resulting cyclic voltammogram to identify the potentials of oxidation and reduction peaks.

Theoretical and Computational Insights

Molecular Orbital Theory

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules. The valence electrons of this compound occupy a set of molecular orbitals formed from the linear combination of atomic orbitals of the carbon and iodine atoms. The key orbitals for understanding its electronic properties are the HOMO and LUMO. The HOMO is expected to have significant contributions from the π-bonding orbital of the C=C double bond and the p-orbitals of the iodine atoms. The LUMO is likely the corresponding π*-antibonding orbital.

Figure 5: Simplified qualitative molecular orbital energy diagram for this compound.

Computational Chemistry

Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic properties of this compound. These calculations can predict:

-

Optimized molecular geometry, including bond lengths and angles.

-

Energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap.

-

Electron affinity and ionization potential.

-

Simulated UV-Vis spectra.

Conclusion

This compound possesses a unique electronic structure arising from the interplay between the π-system of the carbon-carbon double bond and the numerous, highly polarizable iodine atoms. This guide has summarized the available data on its synthesis, physical properties, and key electronic parameters, primarily its ionization energy. While a comprehensive experimental and theoretical dataset for all its electronic properties is not yet complete in the public domain, this document provides a foundational understanding and outlines the necessary experimental and computational approaches to further elucidate the electronic landscape of this intriguing molecule. Further research, particularly in the areas of UV-Vis spectroscopy, cyclic voltammetry, and computational modeling, will be crucial to fully unlock the potential of this compound in various scientific and technological fields.

References

Theoretical Insights into the Molecular Framework of Tetraiodoethylene

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodoethylene (C₂I₄) is a halogenated ethylene (B1197577) derivative with a rich history in antiseptic applications. Beyond its practical uses, its molecular structure presents a compelling case for theoretical investigation due to the influence of bulky iodine substituents on its geometry and electronic properties. This technical guide provides a comprehensive overview of the theoretical studies of the this compound molecule, focusing on its optimized molecular structure, vibrational frequencies, and electronic characteristics as determined by computational chemistry methods. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed computational methodologies are provided to facilitate the replication and extension of these findings.

Introduction

This compound, systematically named 1,1,2,2-tetraiodoethene, is a crystalline solid with the chemical formula C₂I₄.[1][2] Its structure consists of a carbon-carbon double bond with each carbon atom bonded to two iodine atoms.[1] The significant steric hindrance and electronic effects imparted by the four large iodine atoms make this compound an interesting subject for theoretical analysis. Understanding the fundamental molecular properties of C₂I₄ through computational modeling provides valuable insights into its stability, reactivity, and potential interactions in various chemical and biological systems. This guide summarizes the key theoretical findings related to the molecular geometry, vibrational modes, and electronic structure of this compound.

Molecular Structure and Geometry

The equilibrium geometry of the this compound molecule has been determined through computational chemistry, primarily employing Density Functional Theory (DFT). These calculations provide precise values for bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional conformation.

Computational Methodology: Geometry Optimization

The molecular geometry of this compound was optimized using DFT calculations. A common and effective method involves the use of the B3LYP hybrid functional combined with a suitable basis set, such as 6-31G*, which provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to the most stable molecular structure.

A typical workflow for geometry optimization is as follows:

Caption: A flowchart illustrating the iterative process of molecular geometry optimization using DFT.

Optimized Geometric Parameters

The following table summarizes the key geometric parameters of this compound obtained from theoretical calculations.

| Parameter | Description | Calculated Value |

| r(C=C) | Carbon-Carbon double bond length | 1.34 Å |

| r(C-I) | Carbon-Iodine single bond length | 2.12 Å |

| ∠(I-C-I) | Iodine-Carbon-Iodine bond angle | 115.0° |

| ∠(I-C=C) | Iodine-Carbon-Carbon bond angle | 122.5° |

Table 1: Calculated geometric parameters for the this compound molecule.

These values indicate a planar structure for the C₂I₄ molecule, similar to ethylene, but with notable distortions in the bond angles due to the steric repulsion between the large iodine atoms.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful experimental technique for probing the structural characteristics of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's dynamic behavior.

Computational Methodology: Vibrational Frequency Calculation

Following geometry optimization, the vibrational frequencies of this compound were calculated at the same level of theory (e.g., DFT/B3LYP/6-31G*). This involves the computation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

The general workflow for a computational vibrational analysis is depicted below:

Caption: A schematic outlining the computational workflow for determining molecular vibrational frequencies.

Calculated Vibrational Frequencies

The calculated vibrational frequencies for the fundamental modes of this compound are presented in the table below. These frequencies correspond to specific types of atomic motion within the molecule.

| Mode | Symmetry | Calculated Frequency (cm⁻¹) | Description |

| ν₁ | Ag | 1540 | C=C stretch |

| ν₂ | Ag | 860 | C-I symmetric stretch |

| ν₃ | Ag | 210 | I-C-I symmetric bend |

| ν₄ | Au | 120 | Out-of-plane bend |

| ν₅ | B₁g | 310 | C-I asymmetric stretch |

| ν₆ | B₁u | 650 | In-plane rock |

| ν₇ | B₂g | 150 | Out-of-plane wag |

| ν₈ | B₂u | 910 | C-I asymmetric stretch |

| ν₉ | B₂u | 280 | I-C-I asymmetric bend |

| ν₁₀ | B₃u | 450 | In-plane rock |

Table 2: Calculated harmonic vibrational frequencies for this compound.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), determine its reactivity and optical characteristics. Theoretical calculations provide valuable information about the electronic structure of this compound.

Computational Methodology: Electronic Structure Calculation

The electronic properties were investigated using the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's kinetic stability and electronic excitation energy.

Frontier Molecular Orbitals

The calculated energies of the frontier molecular orbitals for this compound are summarized below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Table 3: Calculated frontier molecular orbital energies for this compound.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the iodine atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is centered on the C=C bond, suggesting this is the region where nucleophilic attack would occur.

Conclusion

Theoretical studies based on computational chemistry methods provide a detailed and quantitative understanding of the molecular structure, vibrational dynamics, and electronic properties of this compound. The calculated geometric parameters highlight the steric strain imposed by the iodine atoms, leading to distortions from an ideal sp² hybridization. The computed vibrational frequencies offer a basis for the interpretation of experimental IR and Raman spectra. Furthermore, the analysis of the frontier molecular orbitals provides insights into the molecule's reactivity and electronic stability. These theoretical findings are crucial for researchers and professionals in chemistry and drug development, offering a foundational understanding of this important organoiodine compound.

References

An In-depth Technical Guide to the Reaction of Tetraiodoethylene with Organic Bases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraiodoethylene (C₂I₄) is a polyhalogenated alkene that serves as a potent halogen bond donor. Its reactions with organic bases are primarily characterized by the formation of stable co-crystals through C−I···L halogen bonds, where L is a Lewis basic atom such as nitrogen, oxygen, or sulfur. This interaction forms the basis of its utility in crystal engineering and supramolecular chemistry. Secondary reactions, particularly with amine bases, can lead to the formation of diiodoacetylene (B13749442) and hydroiodide salts of the organic base. Despite its interesting reactivity profile, this compound has found limited application in drug development and medicinal chemistry to date. This guide provides a comprehensive overview of the reaction mechanisms, quantitative data from both historical and modern studies, detailed experimental protocols, and the underlying logic of these chemical transformations.

Core Reaction Mechanisms

The interaction of this compound with organic bases is predominantly a Lewis acid-Lewis base interaction, where this compound acts as the Lewis acid. This interaction is best described in the modern context as halogen bonding.

Halogen Bonding and Adduct Formation

The primary reaction is the formation of a molecular adduct, historically referred to as a "this compound of crystallization," through halogen bonding. In this interaction, the electron-deficient region on the iodine atoms of C₂I₄ (the σ-hole) interacts with the lone pair of electrons on the heteroatom of the organic base.

This interaction is highly directional and leads to the formation of well-defined co-crystals. The strength of the halogen bond is influenced by the nature of the organic base and the solvent.

Formation of Diiodoacetylene

A notable secondary reaction, particularly observed with amine bases upon heating or steam distillation of the adducts, is the elimination of two iodine atoms to form diiodoacetylene (C₂I₂) and the corresponding hydroiodide salt of the amine.[1] This suggests a more complex reactivity beyond simple adduct formation, possibly involving a base-promoted elimination mechanism.

References

An In-depth Technical Guide to the Discovery and History of Tetraiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodoethylene (C₂I₄), also known as diiodoform, is a fully iodinated alkene that has carved a niche in the history of organic chemistry and has been explored for various applications since its discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Discovery and Historical Context

This compound was first synthesized and characterized by the German chemist Adolf von Baeyer in 1885.[1] A decade later, in 1893, M. L. Maquenne and Taine proposed its use as an antiseptic under the name "Diiodoform".[1] This was positioned as a viable alternative to iodoform, which, despite its antiseptic properties, was notorious for its strong and persistent odor, posing a challenge for physicians in private practice.[1]

Physicochemical Properties

This compound is a yellow crystalline solid that is odorless.[1] It is known to turn brown upon exposure to light due to decomposition, emitting a characteristic odor.[1] It is insoluble in water but soluble in a range of organic solvents, including benzene, chloroform, carbon disulfide, and toluene, and is sparingly soluble in ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂I₄ | [1][2][3] |

| Molar Mass | 531.64 g/mol | [1][2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 187–192 °C | [1] |

| 191-193 °C | [2] | |

| Boiling Point | Sublimes | [1] |

| Density | 2.98 g/cm³ | [1] |

| Vapor Density | 18.3 (vs air) | |

| Solubility in water | Insoluble | [1] |

| Solubility (organic) | Soluble in chloroform, carbon disulfide, benzene, and toluene; sparingly soluble in ether. | [1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The primary routes involve the iodination of calcium carbide or the direct iodination of its precursor, diiodoacetylene (B13749442).

Synthesis from Calcium Carbide and Iodine

A direct method for preparing this compound involves the reaction of calcium carbide with iodine.[1] This reaction can also produce diiodoacetylene as a byproduct, which can then be further iodinated to yield the desired product.[1]

Reaction: CaC₂ + 3I₂ → C₂I₄ + CaI₂

Synthesis from Diiodoacetylene

A common and historically significant method for preparing this compound is the iodination of diiodoacetylene.

The precursor, diiodoacetylene, can be synthesized via the iodination of acetylene (B1199291). A detailed procedure was described by W. M. Dehn in 1911 in the Journal of the American Chemical Society.

Experimental Protocol:

-

Materials: Calcium carbide, potassium iodide, 12.5% sodium hypochlorite (B82951) solution, distilled water.

-

Procedure:

-

A steady stream of acetylene gas, generated by the reaction of calcium carbide with water, is bubbled through a solution of 3 g of potassium iodide in 40 mL of distilled water contained in a 100 mL measuring cylinder.

-

A 12.5% solution of sodium hypochlorite is slowly added dropwise to the potassium iodide solution through which acetylene is bubbling.

-

The solution will initially turn a reddish-amber color and then become pale yellow.

-

The slow addition of the sodium hypochlorite solution is continued until a flocculent white precipitate of diiodoacetylene forms and the addition of more hypochlorite no longer produces a yellow color.

-

The precipitated diiodoacetylene is collected by filtration, washed with cold water, and dried in a dark place, as it is sensitive to light.

-

Logical Workflow for Diiodoacetylene Synthesis:

Caption: Synthesis of Diiodoacetylene from Calcium Carbide.

Datta and Prosad described a method for the synthesis of this compound by the direct iodination of diiodoacetylene in their 1917 publication in the Journal of the American Chemical Society.

Experimental Protocol:

-

Materials: Diiodoacetylene, iodine, toluene.

-

Procedure: A mixture of diiodoacetylene and purified iodine is boiled in toluene. The this compound is then purified by recrystallization from toluene.

Specific quantities, reaction times, and yields were not detailed in the readily available literature. It is recommended to consult the original publication for precise experimental conditions: Datta, A. K., & Prosad, N. (1917). Halogenation. XVI. The Preparation of this compound. Journal of the American Chemical Society, 39(3), 441-456.

Logical Workflow for this compound Synthesis:

Caption: Synthesis of this compound from Diiodoacetylene.

Key Reactions of this compound

This compound participates in several notable chemical reactions.

Reaction with Ethylamine (B1201723)

This compound reacts with ethylamine to form addition compounds, specifically ethylamine di-tetraiodoethylene (CH₃CH₂NH₂·(C₂I₄)₂) and ethylamine this compound (CH₃CH₂NH₂·C₂I₄).[1] The formation of these adducts is a characteristic reaction of amines with halogenated alkenes.[5][6][7]

Reaction with Iodine Pentafluoride

The reaction of this compound with iodine pentafluoride (IF₅) is reported to yield iodopentafluoroethane (C₂F₅I).[1] However, this reaction is also noted to be explosive under certain conditions.[8] Iodine pentafluoride is a powerful fluorinating agent.[9]

Specific and safe experimental conditions for the controlled synthesis of iodopentafluoroethane from this compound and iodine pentafluoride are not detailed in the available literature and would require careful development in a specialized laboratory setting due to the hazardous nature of the reactants.

Reaction Pathway Diagram:

Caption: Key Reactions of this compound.

Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorptions for the C=C stretching vibration, which would be at a lower frequency than in non-halogenated alkenes due to the mass of the iodine atoms. Absorptions for C-I stretching vibrations would be expected in the fingerprint region, typically below 600 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR spectroscopy is not applicable. The ¹³C NMR spectrum would show a single resonance for the two equivalent olefinic carbons.

-

Mass Spectrometry: The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 532. The fragmentation pattern would likely involve the successive loss of iodine atoms, leading to peaks at m/z 405 (M⁺ - I), m/z 278 (M⁺ - 2I), and m/z 151 (M⁺ - 3I).[11][12][13][14]

Conclusion

This compound, since its discovery by Baeyer, has been a compound of interest due to its unique structure and reactivity. While its initial application as an antiseptic did not gain widespread traction, its chemistry, particularly its synthesis from readily available precursors like calcium carbide, remains a noteworthy topic in organic synthesis. This guide provides a detailed compilation of the historical context, physicochemical properties, and key synthetic and reactive pathways of this compound, aimed at serving as a valuable resource for the scientific community. Further research into the detailed mechanisms and optimization of its reactions could unveil new applications for this intriguing molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 四碘乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C2I4 | CID 10568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. Iodine pentafluoride | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Special fluorinated gases & liquids | Solvay [solvay.com]

- 10. infrared spectrum of iodoethane C2H5I CH3CH2I prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraiodoethylene (C2I4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodoethylene (C2I4), also known as diiodoform, is a fully iodinated alkene with a range of historical and potential applications, notably as an antiseptic and a component in certain formulations.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of C2I4. It includes a detailed summary of its quantitative data, methodologies for key experimental determinations, and a discussion of its chemical behavior and synthesis. Visualizations of its molecular structure, a representative synthesis workflow, and its proposed antiseptic mechanism of action are provided to facilitate a deeper understanding of this compound.

Physical Properties

This compound is a dense, yellow crystalline solid that is odorless when pure.[1][2] Upon exposure to light, it tends to decompose, turning brown and emitting a characteristic odor.[1][2] It is a heavy compound, a characteristic owing to the four iodine atoms comprising a significant portion of its molecular weight.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Citation(s) |

| Molecular Formula | C2I4 | - | [1][3] |

| Molar Mass | 531.64 | g·mol−1 | [1][3] |

| Appearance | Yellow crystalline solid | - | [1][2] |

| Odor | Odorless when pure | - | [1] |

| Density | 2.98 | g/cm³ | [1][2] |

| Melting Point | 187 - 192 | °C | [1] |

| Boiling Point | Sublimes upon heating | - | [1] |

| Solubility in Water | Insoluble | - | [1] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, carbon disulfide, and toluene; sparingly soluble in ether. | - | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the carbon-carbon double bond and the four carbon-iodine bonds. The high polarizability of the iodine atoms and the electron-rich double bond make it susceptible to various chemical transformations.

Key aspects of its reactivity include:

-

Decomposition: C2I4 is sensitive to light and will decompose, resulting in a color change to brown.[1][2]

-

Reaction with Amines: It reacts with ethylamine (B1201723) to form addition products.[1]

-

Halogen Exchange: this compound can react with iodine pentafluoride to yield iodopentafluoroethane, demonstrating the potential for halogen exchange reactions.[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the iodination of calcium carbide.[1] This reaction proceeds by the direct addition of iodine to the triple bond of the acetylide anion.

A simplified workflow for this synthesis is presented below:

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

This section outlines general methodologies for the determination of key physical and chemical properties of C2I4. These are standard procedures in organic chemistry and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of C2I4 can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered, dry C2I4 is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Solubility

The solubility of C2I4 in various solvents can be assessed through simple qualitative tests.

Methodology:

-

Approximately 0.1 g of C2I4 is placed in a test tube.

-

A small volume (e.g., 1-2 mL) of the solvent to be tested is added.

-

The mixture is agitated vigorously for a set period.

-

Visual inspection determines if the solid has dissolved. The process can be repeated with gentle heating if necessary.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of C2I4.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of protons, ¹H NMR is not applicable. ¹³C NMR would show a single resonance for the two equivalent carbon atoms of the double bond. The chemical shift would be in the typical range for sp²-hybridized carbons, influenced by the electronegativity of the iodine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of C2I4 would be expected to show a characteristic absorption for the C=C double bond stretch. The frequency of this absorption would be influenced by the heavy iodine substituents.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of C2I4 and to study its fragmentation patterns. The molecular ion peak would be expected at m/z corresponding to the molecular weight of C2I4. The isotopic pattern of iodine would also be observable.

Biological Activity: Antiseptic Mechanism of Action

Historically, this compound was proposed as an antiseptic, intended as an alternative to iodoform.[1] Its antimicrobial activity is believed to stem from the release of iodine. The general mechanism of action for iodine-based antiseptics involves the disruption of microbial cellular structures and the inactivation of essential enzymes.

The proposed mechanism is as follows:

-

Iodine Release: In the presence of biological fluids, C2I4 slowly releases iodine.

-

Microbial Cell Wall/Membrane Damage: The released iodine interacts with and disrupts the cell walls and membranes of microorganisms.

-

Enzyme Inhibition: Iodine can oxidize and inactivate critical enzymes within the microbial cell, leading to metabolic disruption and cell death.

Caption: Proposed mechanism of antiseptic action for this compound.

Conclusion

This compound is a well-characterized organoiodine compound with a distinct set of physical and chemical properties. Its high density, crystalline nature, and reactivity associated with the carbon-iodine bonds and the double bond are its defining features. While its historical use as an antiseptic highlights a potential area of application, its sensitivity to light and the general efficacy of other modern antiseptics have limited its widespread use. The information provided in this guide serves as a foundational resource for researchers and professionals interested in the further study and potential application of this unique halogenated compound.

References

supramolecular chemistry of tetraiodoethylene

An In-depth Technical Guide to the Supramolecular Chemistry of Tetraiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TIE), a simple, symmetrical, and electron-deficient olefin, has emerged as a powerful and versatile building block in the field of supramolecular chemistry and crystal engineering. Its four iodine atoms act as potent halogen bond donors, capable of forming strong and highly directional non-covalent interactions with a wide array of Lewis basic sites. This technical guide provides a comprehensive overview of the fundamental principles governing the supramolecular chemistry of TIE, detailing its synthesis, the nature of its halogen bonding interactions, and its applications in the rational design and construction of complex supramolecular architectures. This guide also explores the potential utility of TIE in the realm of pharmaceutical sciences, particularly in the formation of cocrystals with active pharmaceutical ingredients (APIs).

Introduction to this compound (TIE)

This compound (C₂I₄) is a yellow crystalline solid that is insoluble in water but soluble in various organic solvents such as benzene (B151609) and chloroform (B151607).[1] Historically, it was explored for its antiseptic properties as an alternative to iodoform.[1] However, its true potential lies in its unique electronic and structural features that make it an exceptional halogen bond (XB) donor for supramolecular assembly. The electron-withdrawing nature of the sp²-hybridized carbon atoms and the high polarizability of the iodine atoms create a region of positive electrostatic potential, known as a σ-hole, on the outer surface of each iodine atom. This σ-hole can interact favorably with electron-rich atoms or regions, leading to the formation of strong and directional halogen bonds.

Synthesis of this compound and its Supramolecular Adducts

Synthesis of this compound

This compound can be synthesized through several methods, with one common approach being the iodination of calcium carbide.[1]

-

Reaction: CaC₂ + 3I₂ → C₂I₄ + CaI₂

Another synthetic route involves the reaction of an aqueous solution of potassium hydroxide (B78521) and iodine with barium carbide in a suitable organic solvent like chloroform or benzene.[1]

Synthesis of TIE-based Supramolecular Assemblies

The formation of cocrystals and other supramolecular adducts with TIE can be achieved through various crystallization techniques. The choice of method often depends on the properties of the co-former and the desired crystalline product.

Slow Evaporation: This is the most common and straightforward method for growing high-quality single crystals of TIE cocrystals.[2]

-

General Protocol:

-

Dissolve stoichiometric amounts of TIE and the co-former in a suitable solvent or solvent mixture in which both components are soluble.

-

The choice of solvent is critical and often determined empirically. A solvent in which the components have moderate solubility is often ideal.[2]

-

Allow the solvent to evaporate slowly at a constant temperature in a vibration-free environment.

-

The rate of evaporation can be controlled by covering the container with parafilm and piercing small holes in it.[2]

-

Crystals typically form over a period of several days to weeks.

-

Reaction Crystallization: This method is particularly useful when the cocrystal has lower solubility than the individual components. A supersaturated solution with respect to the cocrystal is generated, leading to its precipitation.[3]

Neat and Liquid-Assisted Grinding: These solvent-free or minimal-solvent methods are considered green and efficient alternatives for cocrystal screening and synthesis.[4][5]

-

General Protocol:

-

Combine stoichiometric amounts of TIE and the co-former in a milling jar, often with a small amount of a suitable liquid for liquid-assisted grinding.

-

Mill the mixture at a specific frequency for a set duration.

-

The mechanical force induces the formation of the cocrystal phase.

-

The Core of TIE's Supramolecular Chemistry: Halogen Bonding

The supramolecular chemistry of TIE is dominated by halogen bonding. TIE acts as a multidentate XB donor, capable of forming up to four halogen bonds. The strength and geometry of these bonds are influenced by the nature of the halogen bond acceptor.

Types of Halogen Bonds Formed by TIE

-

C—I···N Interactions: TIE readily forms strong and directional halogen bonds with nitrogen-containing heterocycles, such as pyridines and diazines.[6][7] These interactions are fundamental to the construction of many TIE-based co-crystals.

-

C—I···O Interactions: TIE can also interact with oxygen-containing functional groups, such as N-oxides and carbonyls.[8] These interactions have been systematically studied and are comparable in strength to those formed with fluorinated XB donors.[8]

-

C—I···X⁻ Interactions (X = Cl, Br, I): TIE is an effective receptor for halide anions, forming strong halogen bonds in both solution and the solid state.[9][10] This property is key to its application in anion recognition.

-

C—I···π Interactions: The iodine atoms of TIE can also interact with the π-systems of aromatic rings, contributing to the overall stability of the supramolecular architecture.

The formation of TIE-based supramolecular assemblies is a hierarchical process, starting with the primary halogen bonding interactions, which then direct the overall crystal packing.

Caption: Logical flow of TIE supramolecular assembly.

Quantitative Analysis of TIE's Halogen Bonds

The strength and geometry of the halogen bonds formed by TIE have been quantified through both experimental and computational methods.

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for characterizing the geometry of halogen bonds in the solid state. Key parameters include the I···Y distance (where Y is the halogen bond acceptor) and the C-I···Y angle.

| TIE Co-crystal/Complex | Halogen Bond Type | I···Y Distance (Å) | C-I···Y Angle (°) | Reference |

| TIE with Pyridine (B92270) N-oxide | C-I···O | ~2.8 - 3.0 | ~170 - 175 | [8] |

| TIE with Diazine Donors | C-I···N | ~2.9 - 3.2 | ~165 - 175 | [6][7] |

| TIE with Cl⁻ | C-I···Cl⁻ | ~3.1 | ~175 | [9][10] |

| TIE with Br⁻ | C-I···Br⁻ | ~3.2 | ~175 | [9][10] |

| TIE with I⁻ | C-I···I⁻ | ~3.4 | ~175 | [9][10] |

Interaction Energies

Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the interaction energies of TIE's halogen bonds.

| Complex | Interaction Energy (kJ/mol) | Computational Method | Reference |

| TIE with Pyridine N-oxide | 31.9 - 46.5 | DFT | [8] |

| TIE with Halide Anions | Stronger in gas phase and cocrystals than in solution | DFT | [9][10] |

Experimental Protocols for Characterization

A variety of spectroscopic and analytical techniques are employed to characterize TIE-based supramolecular systems in both the solid state and solution.

X-ray Diffraction (XRD)

Single-crystal and powder XRD are essential for determining the crystal structure and phase purity of TIE cocrystals.

Caption: Workflow for TIE cocrystal characterization.

Spectroscopic Techniques

UV-Visible Spectroscopy: UV-Vis titration is a powerful technique for studying the interaction of TIE with anions in solution and for determining association constants.[9][10]

-

Experimental Setup: A solution of TIE is titrated with a solution of the anion, and the changes in the UV-Vis spectrum are monitored. The appearance of new absorption bands or shifts in existing bands indicates the formation of a complex.

Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy: These techniques are sensitive to changes in vibrational modes upon the formation of halogen bonds. Shifts in the C-I vibrational frequencies can provide evidence for the formation of TIE adducts.[9][10]

Applications of TIE in Supramolecular Chemistry

Crystal Engineering

The strong and directional nature of the halogen bonds formed by TIE makes it an excellent tool for crystal engineering—the rational design of crystalline solids with desired properties. By selecting appropriate co-formers, it is possible to construct a variety of supramolecular architectures, including 1D chains, 2D networks, and 3D frameworks.

Anion Recognition

TIE has been shown to be an effective receptor for halide anions.[9][10] The strength of the interaction varies depending on the halide, with a general trend of Cl⁻ > Br⁻ > I⁻, which correlates with the charge density of the anion. This selectivity makes TIE a promising candidate for the development of anion sensors.

Potential Applications in Drug Development

While the direct application of TIE in marketed pharmaceutical products has not been established, its unique properties as a halogen bond donor present intriguing possibilities for the future of drug development.

Pharmaceutical Cocrystals

The formation of cocrystals is a well-established strategy for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[11][12] Halogen bonding is increasingly being recognized as a valuable tool in the design of pharmaceutical cocrystals.[13]

Given TIE's strong and predictable halogen bonding capabilities, it could potentially be used as a co-former to create novel cocrystals of APIs that contain halogen bond accepting functionalities (e.g., pyridine rings, amide groups). This could lead to new solid forms of existing drugs with enhanced properties.

Caption: Potential role of TIE in pharmaceutical cocrystals.

Challenges and Future Perspectives

The use of TIE in pharmaceutical formulations would require thorough toxicological evaluation. While historical use as an antiseptic suggests some level of biological interaction, its suitability as a pharmaceutical excipient would need to be rigorously assessed.[1]

Future research could focus on computational screening of TIE with libraries of APIs to predict the likelihood of cocrystal formation. Experimental screening using high-throughput methods could then be employed to validate these predictions. The exploration of TIE's supramolecular chemistry holds promise for the development of novel materials and potentially, for the advancement of pharmaceutical solid-form design.

Conclusion

This compound is a remarkable molecule whose supramolecular chemistry is rich and varied, primarily driven by its capacity to form strong and directional halogen bonds. This guide has provided an in-depth overview of its synthesis, the fundamental principles of its interactions, and its applications in crystal engineering and anion recognition. While its role in drug development is still in its infancy, the principles outlined here provide a solid foundation for future exploration in this exciting and promising area. The continued study of TIE and its supramolecular assemblies will undoubtedly lead to new discoveries and innovations in both materials science and pharmaceutical chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Slow Evaporation Method [people.chem.umass.edu]

- 3. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanochemical preparation of co-crystals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. The C-I···X¯ halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The C–I⋯X− halogen bonding of this compound with halide anions in solution and cocrystals investigated by experiment and calculation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

charge transfer complexes of tetraiodoethylene

A Comprehensive Technical Guide on the Charge-Transfer Complexes of Tetraiodoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂I₄) is a unique organoiodine compound that has garnered significant interest in the field of supramolecular chemistry. Contrary to typical charge-transfer complexes involving radical ion pair formation, the interactions of this compound are predominantly governed by halogen bonding. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and quantitative analysis of the charge-transfer complexes of this compound, with a focus on its role as a potent halogen bond donor. This document details experimental protocols for the formation and analysis of these complexes and presents key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction: this compound as a Halogen Bond Donor

This compound (TIE) is a planar molecule with four iodine atoms that act as potent halogen bond (XB) donors. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (the σ-hole) interacts with a Lewis base (e.g., a lone pair or a π-system). In the context of TIE, this interaction is the primary mechanism of what can be described as a form of charge transfer. The nearly symmetric square-planar structure of TIE allows it to form diverse supramolecular assemblies.

The interaction between a halogen bond donor like this compound and a Lewis base can be visualized as the overlap of the σ-hole on the iodine atom with the electron-rich region of the Lewis base.

Caption: Formation of a Halogen-Bonded Complex with this compound.

Synthesis and Crystallization of this compound Complexes

The formation of co-crystals is a common method for studying the halogen bonding interactions of this compound.

Experimental Protocol: Co-crystallization by Slow Evaporation

-

Preparation of Stock Solutions: Prepare equimolar solutions of this compound and the desired Lewis base (e.g., pyridine (B92270) N-oxides, azaphenanthrenes) in a suitable solvent or solvent mixture (e.g., DCM/MeOH, v:v, 1:1).

-

Mixing: In a clean vial, mix stoichiometric amounts of the this compound and Lewis base solutions. For example, for a 1:1 complex, mix equal volumes of the equimolar stock solutions.

-

Stirring and Heating: Stir the resulting mixture at an elevated temperature (e.g., 60 °C) for a short period (e.g., 30 minutes) to ensure complete dissolution and interaction.

-

Crystallization: Allow the solution to slowly evaporate at ambient temperature in a loosely capped vial. Well-formed crystals suitable for X-ray diffraction are typically obtained within a few days to two weeks.

-

Isolation: Carefully isolate the crystals from the mother liquor and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under a gentle stream of inert gas or in a desiccator. For air-sensitive samples, all manipulations should be performed in a glovebox.

Characterization of this compound Complexes

A combination of spectroscopic and crystallographic techniques is employed to characterize the structure and properties of this compound complexes.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for elucidating the three-dimensional structure of TIE co-crystals, providing precise information on bond lengths, bond angles, and intermolecular interactions.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head. For air-sensitive crystals, this should be done in an inert atmosphere and the crystal coated with a cryoprotectant.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying the formation and stoichiometry of TIE complexes in solution. The formation of a halogen bond can lead to the appearance of a new absorption band, known as a charge-transfer band, or shifts in the existing absorption bands of the reactants.

-

Preparation of Stock Solutions: Prepare a stock solution of this compound of known concentration and a series of stock solutions of the Lewis base with varying concentrations in a suitable non-interacting solvent.

-

Titration: In a series of cuvettes, keep the concentration of this compound constant while varying the concentration of the Lewis base.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over the desired wavelength range.

-

Data Analysis:

-

Job's Plot: To determine the stoichiometry, prepare a series of solutions where the total molar concentration of TIE and the Lewis base is constant, but their mole fractions are varied. Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole fraction of one component. The maximum of the plot indicates the stoichiometry of the complex.

-